1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene
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Overview
Description
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of dichloro and ditrifluoromethanesulfonyl groups attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,5-dichlorobenzene with trifluoromethanesulfonyl chloride in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce sulfonyl derivatives .
Scientific Research Applications
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethanesulfonyl enhances its reactivity towards nucleophiles, facilitating various chemical transformations. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2,4-dinitrobenzene: Similar in structure but contains nitro groups instead of trifluoromethanesulfonyl groups.
1,5-Dichloro-2,4-difluorobenzene: Contains fluorine atoms instead of trifluoromethanesulfonyl groups.
Uniqueness
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is unique due to the presence of both dichloro and trifluoromethanesulfonyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6O4S2/c9-3-1-4(10)6(22(19,20)8(14,15)16)2-5(3)21(17,18)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLROGKAWRPEHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)C(F)(F)F)Cl)Cl)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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